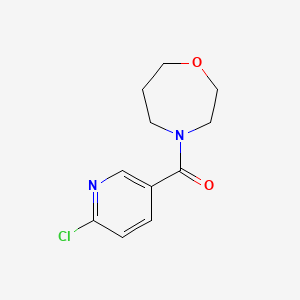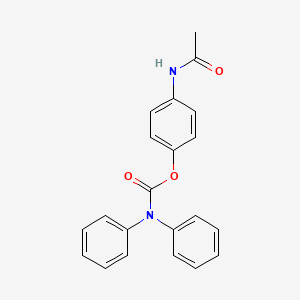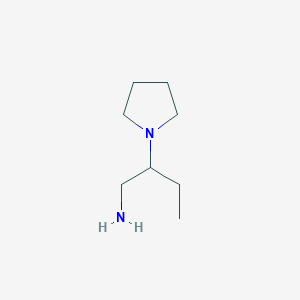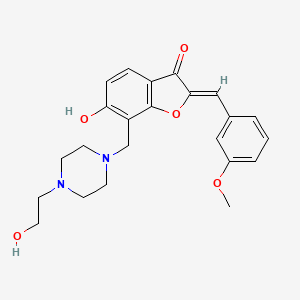
3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Difluoromethyl groups are commonly found in various chemical compounds, including pharmaceuticals and agrochemicals . They are often used to improve the chemical, physical, and biological properties of these compounds .
Synthesis Analysis
The synthesis of difluoromethylated compounds often involves the use of difluoromethylation reagents . A common strategy for direct difluoromethylation of the C(sp3)–H bond has been reported, which involves a radical–radical cross-coupling strategy .Molecular Structure Analysis
The molecular structure of difluoromethylated compounds can be complex, depending on the specific compound. For example, the compound “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .Chemical Reactions Analysis
Difluoromethylated compounds can undergo various chemical reactions. For instance, a visible-light redox-catalyzed difluoromethylation reaction has been reported for the synthesis of 3-difluoromethyl-quinoxalin-2-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethylated compounds can vary widely. For instance, they can have different densities, melting points, and boiling points .科学的研究の応用
Late-stage Difluoromethylation
The compound is used in late-stage difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Hydrogen-Bond Donor
Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues . This property can be utilized in various chemical reactions and processes.
Metal-Based Methods
The compound is used in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . This has streamlined access to molecules of pharmaceutical relevance .
Minisci-Type Radical Chemistry
Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry . This strategy is best applied to heteroaromatics .
Stereoselective Difluoromethylation
While cases of stereoselective difluoromethylation are still limited, the compound can be used in the development of such methods .
Biomolecule Modification
An exciting departure in this sub-field is the precise site-selective installation of CF2H onto large biomolecules such as proteins .
Reaction with ClCF2H
The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H .
Photocatalytic Difluoromethylation
The compound can be used in photocatalytic difluoromethylation processes . For example, it has been used in the difluoromethylation of indoles under Ir(ppy)3 photocatalysis .
作用機序
The mechanism of action of difluoromethylated compounds can vary depending on the specific compound and its application. For example, “Difluoromethylornithine (DFMO, eflornithine)” is known to inhibit the enzyme ornithine decarboxylase (ODC), which is a powerful approach in the fight against diverse viruses, including SARS-CoV-2 .
Safety and Hazards
将来の方向性
The field of difluoromethylation has seen significant advances in recent years, and there is potential for further development in the future. For instance, the incorporation of CF2H into biologically active molecules represents an important and efficient strategy for seeking lead compounds and drug candidates .
特性
IUPAC Name |
3-(difluoromethyl)-2,5,6-trifluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-5-1-3(8(12)13)6(10)4(2-14)7(5)11/h1-2,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBVDFADVKNXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C=O)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol](/img/structure/B2505236.png)
![N-[4-(butan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2505237.png)
![[1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile](/img/structure/B2505240.png)

![3-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2505245.png)
![3-(4-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505246.png)



![4-(diethylsulfamoyl)-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2505252.png)


![2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2505257.png)
